2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide
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Overview
Description
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole nucleus, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide typically involves the condensation of 2-aminobenzamide with an indole-2,3-dione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its potential antiviral, anticancer, and anti-inflammatory properties, it is investigated for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Compared to these compounds, this compound is unique due to its specific structure, which allows for distinct interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C15H11N3O2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[(2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)10-6-2-4-8-12(10)17-13-9-5-1-3-7-11(9)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
InChI Key |
GULUGJBREMXILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(=O)N)C(=O)N2 |
Origin of Product |
United States |
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